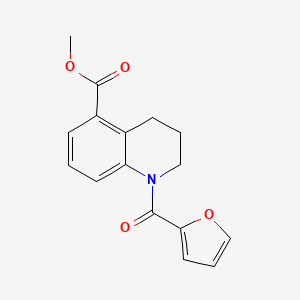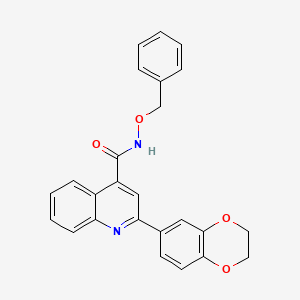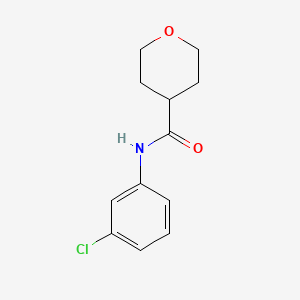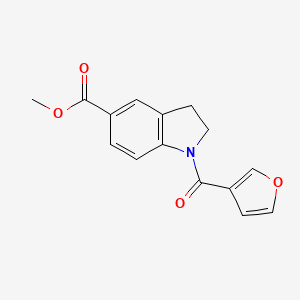
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, also known as MQFC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MQFC is a quinoline derivative that has shown promising results in various biological assays, making it a potential candidate for further investigation.
Wirkmechanismus
The mechanism of action of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has several advantages for use in laboratory experiments, including its versatility as a fluorescent probe and its potential as a therapeutic agent. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Further research is needed to fully understand the advantages and limitations of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate for use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, including its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanisms of action of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate and to optimize its synthesis and purification. Additionally, the development of new derivatives of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate may lead to the discovery of more potent and selective compounds for use in scientific research.
Synthesemethoden
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate can be synthesized through a multi-step process that involves the condensation of 2-acetylfuran and aniline to form 1-(furan-2-carbonyl)aniline. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the final product, methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. The synthesis of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been optimized to improve yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions, making it a versatile compound for scientific research.
Eigenschaften
IUPAC Name |
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)12-5-2-7-13-11(12)6-3-9-17(13)15(18)14-8-4-10-21-14/h2,4-5,7-8,10H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWDSHSESHOEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN(C2=CC=C1)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)


![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)

![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)


![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)